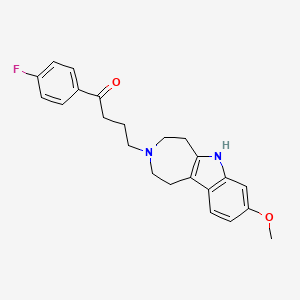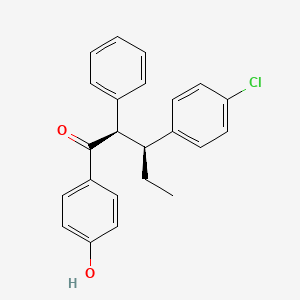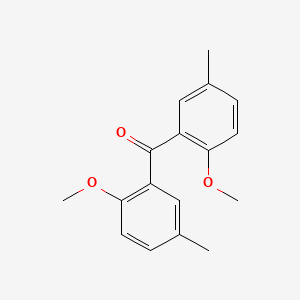
Benzophenone, 2,2'-dimethoxy-5,5'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- is a chemical compound known for its unique structural properties and applications. It is a derivative of benzophenone, characterized by the presence of two methoxy groups and two methyl groups attached to the benzene rings. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with resorcinol monomethyl ether in the presence of zinc chloride and phosphorous oxychloride at temperatures around 70-75°C . Another method involves the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized. The use of advanced catalytic systems and controlled reaction environments helps in achieving high efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like iron or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols.
Applications De Recherche Scientifique
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies involving UV absorption and photoprotection due to its ability to absorb ultraviolet light.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of UV-protective coatings, plastics, and other materials.
Mécanisme D'action
The mechanism by which Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- exerts its effects involves the absorption of UV light, leading to the formation of excited states. These excited states can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved are primarily related to its ability to interact with and stabilize free radicals, thereby preventing photodegradation of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone-9:
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: A closely related compound with similar structural features.
Uniqueness
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring UV absorption and photostability.
Propriétés
Numéro CAS |
32229-36-0 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
bis(2-methoxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-11-5-7-15(19-3)13(9-11)17(18)14-10-12(2)6-8-16(14)20-4/h5-10H,1-4H3 |
Clé InChI |
HLHGYRZGESXZHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

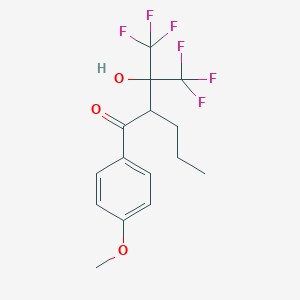
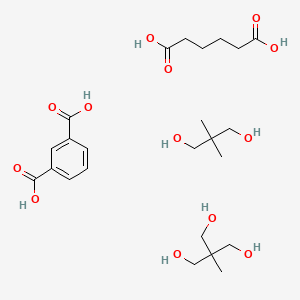

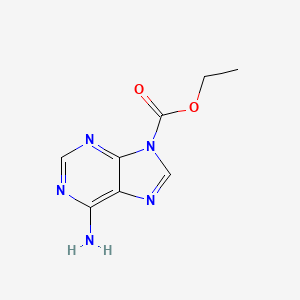
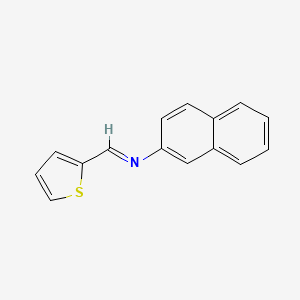
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
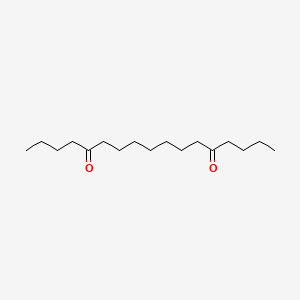
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

